
Methyl trans-communate
Overview
Description
Methyl trans-communate is a diterpenoid compound derived from communic acids, which are naturally occurring substances found in various plant species, particularly conifers. This compound is characterized by its labdane skeleton and is known for its diverse biological activities and applications in synthetic chemistry .
Preparation Methods
Methyl trans-communate can be synthesized through several routes. One common method involves the selective degradation of side chains and stereoselective formation of the desired configuration. The synthesis can start from either this compound or methyl cis-communate, or a mixture of both . Industrial production methods often involve the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Methyl trans-communate undergoes various chemical reactions, including:
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halides and nucleophiles.
The major products formed from these reactions include epoxides, alcohols, and substituted derivatives, which are valuable intermediates in further synthetic processes .
Scientific Research Applications
Chemical Applications
Methyl trans-communate serves as a chiral building block in organic synthesis. Its significance lies in the following areas:
- Synthesis of Bioactive Natural Products : It is utilized in the synthesis of various bioactive compounds, including quassinoids and abietane antioxidants. These compounds have implications in pharmacology and natural product chemistry.
- Diels-Alder Reactions : The compound has been studied for its reactivity in Diels-Alder cycloaddition reactions with different dienophiles, demonstrating its potential in synthetic organic chemistry .
Biological Applications
The biological activities of this compound highlight its potential therapeutic uses:
- Antibacterial Properties : Research indicates that this compound exhibits antibacterial effects, making it a candidate for developing new antibiotics.
- Antitumoral Activity : Studies suggest that it may induce apoptosis and inhibit cell proliferation, which are critical mechanisms in cancer treatment.
- Hypolipidemic Effects : The compound may also play a role in regulating lipid metabolism, suggesting potential applications in treating metabolic disorders.
Medical Applications
Given its biological properties, this compound is being investigated for various medical applications:
- Cancer Treatment : Its ability to induce apoptosis positions it as a potential agent in cancer therapy. Ongoing studies aim to elucidate its mechanisms and efficacy against different cancer types.
- Lipid Metabolism Regulation : The compound's hypolipidemic effects are being explored for their implications in managing conditions like hyperlipidemia and cardiovascular diseases.
Industrial Applications
In addition to its scientific and medical relevance, this compound finds utility in various industrial sectors:
- Perfume Fixatives : Due to its pleasant odor profile, it is used as a fixative in the fragrance industry, enhancing the longevity of scents.
- Herbicide Production : Its chemical properties allow it to be utilized in the formulation of herbicides, contributing to agricultural practices.
Case Study 1: Synthesis of Quassinoids
A study demonstrated the successful use of this compound as a precursor for synthesizing quassinoids, which are known for their antitumor properties. The synthesis involved several steps, including Diels-Alder reactions and subsequent functional group modifications.
Case Study 2: Antibacterial Activity
Research conducted on the antibacterial effects of this compound revealed significant activity against Gram-positive bacteria. This study highlights its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of Methyl trans-communate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes. The compound’s antitumoral effects are linked to its capacity to induce apoptosis in cancer cells by modulating signaling pathways .
Comparison with Similar Compounds
Methyl trans-communate is compared with other similar compounds such as:
This compound: Differing in the stereochemistry of the double bonds.
Mirceo Communic Acid: A regioisomer with a different location of the double bonds.
4-epi-trans-Communic Acid: A C4 epimer of trans-communic acid.
ent-trans-Communic Acid: The enantiomer of trans-communic acid.
These compounds share similar labdane skeletons but differ in their stereochemistry and biological activities, highlighting the uniqueness of this compound .
Q & A
Q. Basic: What are the recommended methodologies for synthesizing Methyl trans-communate with high purity for experimental reproducibility?
Answer:
To ensure high-purity synthesis, researchers should adopt protocols validated through peer-reviewed studies, including detailed descriptions of reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Analytical techniques such as NMR spectroscopy (for structural confirmation) and HPLC (for purity assessment ≥98%) must be rigorously applied. Documentation should follow FAIR principles, including machine-readable metadata about solvents, yields, and instrumentation parameters .
Q. Advanced: How can researchers design systematic reviews to address conflicting data on the bioactivity of this compound across different experimental models?
Answer: Systematic reviews should begin with a clearly defined research question (e.g., "Does this compound exhibit consistent anti-inflammatory effects in mammalian vs. invertebrate models?"). Use tools like PRISMA guidelines to structure literature searches across databases (PubMed, Web of Science) and document inclusion/exclusion criteria. Conflicting data can be analyzed via subgroup analyses (e.g., species-specific responses) or sensitivity testing to identify confounding variables (e.g., dosage variations). Meta-analyses should account for heterogeneity using random-effects models .
Q. Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should data be documented to ensure reproducibility?
Answer:
Essential techniques include:
- FT-IR for functional group identification.
- GC-MS or LC-MS for molecular weight and fragmentation patterns.
- X-ray crystallography for stereochemical confirmation.
Data must include raw instrument outputs (e.g., chromatograms, spectra), calibration curves, and metadata compliant with FAIR standards (e.g., persistent identifiers, licensing information). Structured formats like .CIF for crystallographic data enhance interoperability .
Q. Advanced: What statistical approaches are suitable for integrating dose-response relationships of this compound from heterogeneous studies in a meta-analysis?
Answer:
Use dose-response meta-analysis (DRMA) models to harmonize data. Convert disparate measurements (e.g., IC₅₀, EC₅₀) into standardized units (e.g., log-transformed values). Address heterogeneity via:
- Multilevel modeling to account for study-level clustering.
- Cumulative meta-analysis to assess dose thresholds.
Tools like R’s metafor package or Python’s PyMC3 enable Bayesian frameworks for uncertainty quantification .
Q. Basic: How should researchers ethically manage and share primary data from this compound studies to comply with open science initiatives?
Answer:
Data should be deposited in domain-specific repositories (e.g., Zenodo, Chemotion) with CC-BY licenses for reuse. Anonymize participant data in clinical studies and provide granular access controls (e.g., embargo periods for proprietary research). Metadata must describe experimental protocols, ethical approvals, and funding sources to meet journal and institutional requirements .
Q. Advanced: What strategies can be employed to resolve discrepancies in the reported mechanisms of action of this compound when conducting cross-disciplinary research?
Answer:
Adopt convergent mixed-methods designs :
- Combine transcriptomic data (RNA-seq) with molecular docking simulations to validate binding affinities.
- Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify consensus biological pathways.
Discrepancies may arise from assay sensitivity differences; cross-validate findings using orthogonal methods (e.g., CRISPR knockouts vs. pharmacological inhibition) .
Q. Basic: What are the critical parameters to control during in vitro assays involving this compound to minimize variability between laboratories?
Answer:
- Solvent consistency : Use DMSO at concentrations ≤0.1% to avoid cytotoxicity.
- Cell passage number : Limit to ≤20 passages to maintain genotype stability.
- Positive controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays).
Document environmental factors (e.g., CO₂ levels, humidity) and share raw data via supplementary materials .
Q. Advanced: How can machine-readable chemical data standards improve the interoperability of this compound research across computational and experimental platforms?
Answer:
Adopt SMILES notations for structure encoding and CML (Chemical Markup Language) for spectral data. Use platforms like PubChem or ChemSpider to deposit annotated datasets with DOI links . This enables automated data mining for QSAR modeling or virtual screening pipelines, reducing replication efforts .
Q. Basic: What are the best practices for maintaining long-term accessibility of raw analytical data from this compound studies?
Answer:
Store data in non-proprietary formats (e.g., .csv, .txt) with checksums for integrity verification. Use institutional repositories with 10-year retention policies and update metadata periodically to reflect new annotations. Include README files detailing folder structures and software dependencies .
Q. Advanced: How should researchers approach the development of a unified pharmacokinetic model for this compound when reconciling contradictory in vivo absorption data?
Answer:
Employ physiologically based pharmacokinetic (PBPK) modeling to integrate species-specific parameters (e.g., blood flow rates, tissue partition coefficients). Validate models using bootstrap resampling to assess parameter uncertainty. Contradictions may stem from interspecies metabolic differences; incorporate CYP450 isoform activity data to refine predictions .
Properties
CAS No. |
1235-39-8 |
---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
InChI Key |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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